Cas no 66007-93-0 (Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)-)
Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)- Chemical and Physical Properties
Names and Identifiers
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- Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)-
- 20(S)-25-Methoxyprotopanaxadiol
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- Inchi: 1S/C31H56O4/c1-26(2,35-9)14-10-15-31(8,34)20-11-17-30(7)25(20)21(32)19-23-28(5)16-13-24(33)27(3,4)22(28)12-18-29(23,30)6/h20-25,32-34H,10-19H2,1-9H3/t20-,21+,22-,23+,24-,25-,28-,29+,30+,31-/m0/s1
- InChI Key: VKANVHXFBJQXLP-FOIYVWNTSA-N
- SMILES: C[C@@]12CC[C@@]3([H])C([C@@H](O)CC[C@]3(C)[C@@]1([H])C[C@@H](O)[C@]1([H])[C@@]([H])([C@](O)(C)CCCC(C)(C)OC)CC[C@@]21C)(C)C
Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP4742-5mg |
20(S)-25-Methoxyprotopanaxadiol |
66007-93-0 | 98% | 5mg |
$420 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP4742-5mg |
20(S)-25-Methoxyprotopanaxadiol |
66007-93-0 | 98% | 5mg |
$420 | 2023-09-19 |
Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)- Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β)-
Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β) - A Comprehensive Overview
Dammarane-3,12,20-triol, 25-methoxy-, (3β,12β), also known by its CAS number 66007-93-0, is a naturally occurring triterpenoid compound. This compound belongs to the dammarane family of triterpenes and is characterized by its unique stereochemistry and functional groups. The molecule features a dammarane skeleton with hydroxyl groups at positions 3, 12, and 20, along with a methoxy group at position 25. Its specific stereochemistry is defined as (3β,12β), which plays a crucial role in its biological activity and pharmacological properties.
The dammarane skeleton is a common structural motif found in various natural products derived from plants. Dammarane-3,12,20-triol has been isolated from several plant species traditionally used in medicine. Recent studies have highlighted its potential as a bioactive compound with diverse therapeutic applications. Researchers have focused on its anti-inflammatory, antioxidant, and anticancer properties due to its ability to modulate key cellular pathways involved in these processes.
One of the most significant advancements in the study of Dammarane-3,12,20-triol involves its role in cancer biology. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and regulating pro-apoptotic proteins such as Bax and Bak. Additionally, it has shown potential in inhibiting tumor angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). These findings underscore its potential as a novel anticancer agent.
In terms of anti-inflammatory activity, Dammarane-3,12,20-triol has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This effect is mediated through the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways. Such properties make it a promising candidate for the development of anti-inflammatory therapies targeting chronic inflammatory diseases like arthritis and inflammatory bowel disease.
The methoxy group at position 25 of the dammarane skeleton contributes significantly to the compound's pharmacokinetic profile. Studies have shown that this modification enhances its bioavailability and stability in vivo. Furthermore, recent research has explored the use of Dammarane-3,12,20-triol as a lead compound for drug design. By modifying its structure through chemical synthesis or semi-synthesis from natural sources, researchers aim to optimize its therapeutic potential while minimizing potential side effects.
The stereochemistry of (3β,12β)-Dammarane-3, 1 triol, methoxy derivative) plays a critical role in determining its biological activity. The specific arrangement of hydroxyl groups and the methoxy substituent creates a unique three-dimensional structure that allows for selective interactions with cellular targets. This stereochemical specificity is essential for understanding its mechanism of action and for designing analogs with improved efficacy.
In conclusion, Dammarane-3, trio, methoxy derivative) represents an exciting area of research in natural product chemistry and pharmacology. Its diverse biological activities and unique structural features make it a valuable compound for drug discovery efforts. As ongoing studies continue to unravel its mechanisms of action and therapeutic potential,CAS 66007-93-0-based compounds are poised to contribute significantly to the development of novel therapeutics addressing unmet medical needs.
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